N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

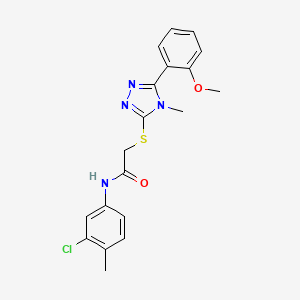

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazolylthioacetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-methoxyphenyl group at position 5, and a thioacetamide side chain linked to a 3-chloro-4-methylphenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂S, with a molecular weight of 402.9 g/mol and a purity of 97% . This compound is synthesized via nucleophilic substitution and condensation reactions, typical of 1,2,4-triazole-based derivatives .

Properties

Molecular Formula |

C19H19ClN4O2S |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H19ClN4O2S/c1-12-8-9-13(10-15(12)20)21-17(25)11-27-19-23-22-18(24(19)2)14-6-4-5-7-16(14)26-3/h4-10H,11H2,1-3H3,(H,21,25) |

InChI Key |

SGGOLHSGIFVMCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chloro-methylphenyl group is then introduced through a substitution reaction, followed by the addition of the methoxyphenyl group via another substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities that make it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Studies have shown that compounds with triazole and thiol functionalities can exhibit significant antimicrobial effects. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

This suggests that N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide could similarly possess antimicrobial properties due to its structural components.

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties. Research on related triazole derivatives has indicated:

- Significant reduction in inflammatory markers in animal models following treatment with these compounds.

Such findings support the hypothesis that this compound could be effective in managing inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential anticancer effects of similar compounds:

- One study reported that certain triazole derivatives induced apoptosis in cancer cell lines . The presence of chlorophenyl and methoxyphenyl groups in this compound may enhance its cytotoxic effects against tumor cells.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Heterocycles, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited potent antibacterial activity with MICs ranging from 10 to 50 µg/mL .

Case Study 2: Anti-inflammatory Activity

A comprehensive evaluation of triazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds. This supports the hypothesis that this compound could be effective in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the phenyl rings and triazole core. Key comparisons include:

Key Observations :

- Substituent Effects :

- The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity compared to analogs with simpler phenyl substituents (e.g., 7d or 6b).

- The 2-methoxyphenyl group at the triazole’s 5-position introduces steric and electronic effects distinct from analogs with pyridinyl (VUAA1) or isobutylphenyl groups (7d).

- Physicochemical Trends :

- Melting points correlate with substituent bulk; e.g., 7d (123–125°C) has a higher melting point than 6b (94–96°C), likely due to stronger intermolecular forces from the isobutylphenylethyl group.

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound belonging to the class of triazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : C20H21ClN4O2S

- Molecular Weight : 416.9 g/mol

Structural Representation

The structure of this compound can be depicted as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that triazole derivatives can inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Triazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with tumor progression. For instance, it was found to inhibit alkaline phosphatase (ALP), an enzyme linked to cancer metastasis .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Docking Studies : Molecular docking studies have revealed that this compound has a high binding affinity for target proteins involved in cancer progression. The binding energy was calculated to be significantly lower than that of standard inhibitors .

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins in treated cancer cells .

Comparative Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. focused on the synthesis and evaluation of various triazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against HEPG2 and MCF7 cell lines with an IC50 value of 1.18 µM, outperforming traditional chemotherapeutics like staurosporine .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of this compound on alkaline phosphatase activity. Results indicated a promising IC50 value of 0.420 µM, suggesting its potential as a therapeutic agent in managing metastatic cancers where ALP is often upregulated .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Answer : A two-step approach is typically used: (i) Synthesis of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions. (ii) Functionalization via nucleophilic substitution using chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane or DMF, followed by coupling with 3-chloro-4-methylaniline. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures .

- Key reagents : Chloroacetyl chloride, TEA, 3-chloro-4-methylaniline.

- Yield optimization : Adjust molar ratios (e.g., 1:1.5 for amine:chloroacetyl chloride) and reaction time (4–6 hours).

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

- Answer :

- 1H/13C NMR : To verify substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- IR spectroscopy : Confirmation of thioether (C–S stretch ~680 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹, C=O stretch ~1650 cm⁻¹) functionalities .

- LC-MS/HRMS : Validation of molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl and S atoms .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the optoelectronic or nonlinear optical (NLO) properties of this compound?

- Answer :

- DFT calculations (e.g., B3LYP/6-311G** basis set) are used to analyze frontier molecular orbitals (HOMO-LUMO gaps), polarizability (α), and hyperpolarizability (β) to assess NLO potential. For example, a narrow HOMO-LUMO gap (<3 eV) correlates with enhanced charge transfer and NLO activity .

- Solvatochromic studies : Solvent-dependent UV-Vis shifts validate computational predictions of intramolecular charge transfer .

- Software : Gaussian 09 or ORCA for simulations; GaussView for visualization .

Q. What strategies address crystallographic data discrepancies during structural elucidation?

- Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts.

- Validation tools : Check for R-factor convergence (<5% difference between R1 and wR2) and PLATON’s ADDSYM to detect missed symmetry .

- Case study : A related triazole-acetamide derivative (N-(2-chlorophenyl)-2-...acetamide) required BASF = 0.33 for twin refinement, achieving R1 = 0.048 .

Q. How can molecular docking and PASS prediction tools guide biological activity studies?

- Answer :

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer potential (e.g., Pa > 0.7 for HepG2 inhibition). For example, triazole-acetamides with similar substituents showed Pa = 0.821 for kinase inhibition .

- Molecular docking (AutoDock Vina) : Dock into target proteins (e.g., EGFR kinase PDB: 1M17) using Lamarckian GA. Key interactions:

- Thioether sulfur with Met793 (hydrophobic).

- Amide carbonyl with Lys745 (H-bond) .

- Validation : Compare IC50 values from MTT assays (e.g., IC50 = 12.3 µM against HepG2) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.